molecular formula C9H9Cl2N B12118792 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- CAS No. 83665-76-3

2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)-

Cat. No.: B12118792
CAS No.: 83665-76-3
M. Wt: 202.08 g/mol
InChI Key: SVLYGNKFNCGGSH-OWOJBTEDSA-N
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Description

2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is an organic compound characterized by the presence of a propenylamine group attached to a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and propenylamine.

    Condensation Reaction: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with propenylamine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

Medically, 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is explored for its therapeutic potential. It may act as a precursor for developing drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for manufacturing polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. For instance, it may inhibit enzyme activity or activate receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-amine, 3-(2,4-dichlorophenyl)-: Similar structure but different chlorine substitution pattern.

    2-Propen-1-amine, 3-(3,5-dichlorophenyl)-: Another isomer with chlorine atoms at different positions.

    2-Propen-1-amine, 3-(3,4-difluorophenyl)-: Fluorine atoms instead of chlorine, affecting reactivity and properties.

Uniqueness

2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is unique due to its specific substitution pattern and the presence of the propenylamine group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

This detailed overview provides a comprehensive understanding of 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

83665-76-3

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

(E)-3-(3,4-dichlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H,5,12H2/b2-1+

InChI Key

SVLYGNKFNCGGSH-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/CN)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C=CCN)Cl)Cl

Origin of Product

United States

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